

Spectroscopic data comparison of quinazolines with different halogenation patterns

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Compound of Interest

Compound Name: *1-(2-Amino-5-bromo-4-chlorophenyl)ethanone*

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A Comparative Guide to the Spectroscopic Signatures of Halogenated Quinazolines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinazoline scaffold is a cornerstone for the design of novel therapeutic agents and functional materials. The strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) onto this heterocyclic framework is a widely employed tactic to modulate physicochemical properties, metabolic stability, and biological activity. Understanding the precise structural consequences of halogenation is paramount, and modern spectroscopic techniques provide the essential tools for this characterization.

This guide offers a detailed comparison of the spectroscopic data— ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry—for quinazolines bearing different halogenation patterns. Moving beyond a simple data repository, this document, authored from the perspective of a Senior

Application Scientist, delves into the causality behind the observed spectral changes, providing field-proven insights and robust experimental protocols.

The Influence of Halogenation on the Electronic Environment of Quinazolines

Halogens exert a profound influence on the electronic distribution within the quinazoline ring system through a combination of two primary effects:

- Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the sigma (σ) framework of the quinazoline ring. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).
- Mesomeric Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π -system. This electron-donating effect is most significant for fluorine and diminishes with increasing atomic size (F > Cl > Br > I).

The interplay of these opposing effects, along with other factors like magnetic anisotropy and the heavy atom effect, gives rise to the distinct spectroscopic signatures observed for different halogenated quinazolines.

^1H and ^{13}C NMR Spectroscopy: Probing the Electronic Landscape

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ^1H and ^{13}C nuclei are exquisitely sensitive to their local electronic environments, making NMR ideal for comparing halogenated quinazoline analogues.

The Impact of Halogen Substitution on ^1H NMR Spectra

The introduction of a halogen onto the quinazoline ring system leads to predictable, albeit nuanced, changes in the proton chemical shifts. The magnitude and direction of these shifts are dependent on the nature of the halogen and its position relative to the observed proton.

Generally, the strong electron-withdrawing inductive effect of the halogens deshields nearby protons, causing them to resonate at a higher frequency (downfield shift). This effect is most pronounced for protons ortho to the halogen substituent. However, the mesomeric effect can counteract this by increasing electron density at the ortho and para positions, leading to a shielding effect (upfield shift). The balance of these effects determines the final observed chemical shift.

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) for Representative Halogenated Quinazolines

| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 |
|---------------------|------|------|------|------|------|------|
| Quinazoline | 9.27 | 9.17 | 7.95 | 7.65 | 7.95 | 7.65 |
| 2-Chloroquinazoline | - | 9.25 | 8.05 | 7.80 | 8.05 | 7.80 |
| 2-Bromoquinazoline | - | 9.28 | 8.06 | 7.82 | 8.06 | 7.82 |
| 6-Chloroquinazoline | 9.37 | 9.20 | 8.00 | - | 7.89 | 7.83 |
| 6-Bromoquinazoline | 9.35 | 9.18 | 8.15 | - | 8.00 | 7.78 |

Note: Data is compiled and averaged from various literature sources for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

The Halogen Effect in ^{13}C NMR Spectra

The influence of halogens on ^{13}C NMR spectra is more complex due to the interplay of inductive effects, mesomeric effects, and the "heavy atom effect".

- **Directly Attached Carbon (C-X):** The carbon atom directly bonded to the halogen (the ipso-carbon) experiences a significant shift. While the electronegativity of fluorine would suggest a strong deshielding effect, the opposite is often observed for heavier halogens. The shielding increases down the group (F < Cl < Br < I), a phenomenon attributed to the heavy atom effect, which is related to spin-orbit coupling.^[1]
- **Ortho, Meta, and Para Carbons:** The chemical shifts of the other carbons in the ring are influenced by a combination of inductive and mesomeric effects. The electron-withdrawing nature of halogens generally leads to a deshielding of the ortho and para carbons, though this can be modulated by the mesomeric effect.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Halogenated Quinazolines

| Compound | C-2 | C-4 | C-5 | C-6 | C-7 | C-8 | C-8a | C-4a |
|--|-------|-------|-------|-------|-------|-------|-------|-------|
| Quinazoline | 160.8 | 155.6 | 127.1 | 127.1 | 134.0 | 128.8 | 150.1 | 124.0 |
| 2-(4-Fluorophenyl)quinazoline | 160.6 | 160.2 | 128.6 | 127.4 | 134.2 | 123.4 | 150.8 | 127.1 |
| 2-(4-Chlorophenyl)quinazoline ^[2] | 160.5 | 160.0 | 128.6 | 127.5 | 134.2 | 123.5 | 150.7 | 128.8 |
| 2-(4-Bromophenyl)quinazoline ^[2] | 160.5 | 160.1 | 128.5 | 127.5 | 134.3 | 123.6 | 150.6 | 131.8 |

Note: Data is compiled from various literature sources for illustrative purposes.[2] Actual values may vary based on solvent and experimental conditions.

FT-IR Spectroscopy: Vibrational Signatures of Halogenation

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of halogenated quinazolines, FT-IR is particularly useful for identifying the carbon-halogen (C-X) stretching vibrations.

The frequency of the C-X stretching vibration is primarily dependent on the mass of the halogen atom and the strength of the C-X bond. As the mass of the halogen increases down the group, the vibrational frequency decreases.

Table 3: Characteristic FT-IR Stretching Frequencies for C-X Bonds in Aromatic Halides

| Bond | Wavenumber Range (cm ⁻¹) | Intensity |
|------|--------------------------------------|---------------|
| C-F | 1250 - 1000 | Strong |
| C-Cl | 850 - 550 | Strong |
| C-Br | 690 - 515 | Strong |
| C-I | ~500 | Medium-Strong |

Source: Adapted from standard infrared spectroscopy correlation tables.[3][4]

In addition to the C-X stretching bands, the overall FT-IR spectrum of a halogenated quinazoline will display characteristic absorptions for the aromatic C-H stretching (around 3100-3000 cm⁻¹), C=N and C=C stretching vibrations of the quinazoline core (typically in the 1650-1450 cm⁻¹ region), and C-H bending vibrations. The position and intensity of these bands can be subtly influenced by the electronic effects of the halogen substituent.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For halogenated quinazolines, mass spectrometry provides unique insights due to the characteristic isotopic abundances of chlorine and bromine.

- **Chlorinated Compounds:** Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak (M^+).
- **Brominated Compounds:** Bromine also has two stable isotopes, ^{79}Br and ^{81}Br , with nearly equal natural abundance (approximately 1:1). This gives rise to a prominent M+2 peak that is almost the same intensity as the molecular ion peak.

The fragmentation of halogenated quinazolines upon ionization typically involves the cleavage of the C-X bond, loss of the halogen radical, and subsequent fragmentation of the quinazoline ring. The stability of the resulting carbocation plays a significant role in dictating the fragmentation pathways. Common fragmentation patterns may include the loss of HCN, C_2H_2 , and other small neutral molecules from the heterocyclic ring.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for halogenated quinazolines. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Protocol 1: ^1H and ^{13}C NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution ^1H and ^{13}C NMR spectra of small molecules like halogenated quinazolines.

Caption: Workflow for NMR data acquisition and processing.

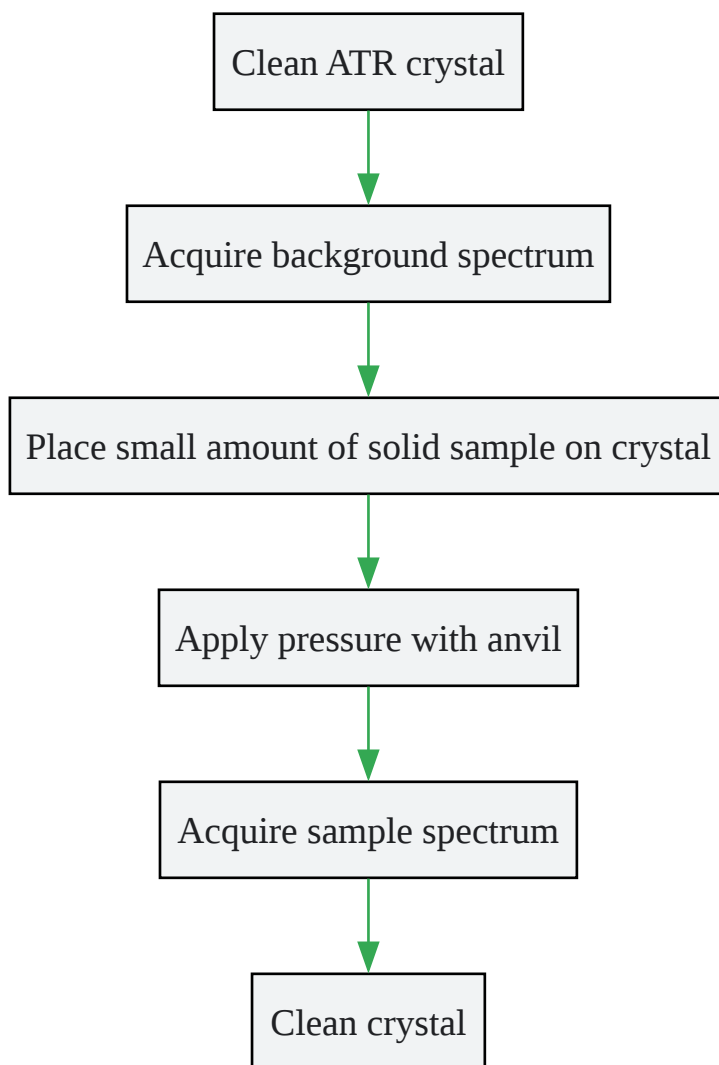
Detailed Steps:

- **Sample Preparation:**
 - Accurately weigh 5-10 mg of the halogenated quinazoline derivative.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the sample signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
 - Acquire the ^1H NMR spectrum using a standard pulse program (e.g., zg30 on Bruker instruments). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required for ^{13}C due to its lower natural abundance and sensitivity.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
 - Perform phase and baseline corrections to ensure accurate peak shapes and integration.
 - Reference the spectra to the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons and pick the peaks in both ^1H and ^{13}C spectra to determine their chemical shifts.

Protocol 2: FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient and rapid technique for obtaining FT-IR spectra of solid samples with minimal preparation.



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Caption: Workflow for FT-IR data acquisition using the ATR method.

Detailed Steps:

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Background Spectrum:
 - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Analysis:
 - Place a small amount of the solid halogenated quinazoline sample onto the center of the ATR crystal.
 - Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.
 - Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Post-Measurement:
 - Clean the ATR crystal and anvil thoroughly to prevent cross-contamination.

Protocol 3: Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for the analysis of polar, thermally labile molecules like many quinazoline derivatives.

Caption: Workflow for ESI-MS data acquisition.

Detailed Steps:

- Sample Preparation:
 - Prepare a dilute solution of the halogenated quinazoline (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
 - To promote protonation and the formation of [M+H]⁺ ions in positive ion mode, add a small amount of formic acid (typically 0.1%). For negative ion mode ([M-H]⁻), a small amount of

a weak base like ammonium hydroxide can be added.

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense ion signal.
 - Acquire a full scan mass spectrum to identify the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.

Conclusion

The halogenation of quinazolines imparts distinct and predictable signatures across a range of spectroscopic techniques. A thorough understanding of these spectroscopic characteristics is essential for the unambiguous identification and structural confirmation of novel halogenated quinazoline derivatives. By employing the robust experimental protocols outlined in this guide and carefully analyzing the resulting data in the context of fundamental physicochemical principles, researchers can confidently advance their work in drug discovery and materials science.

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